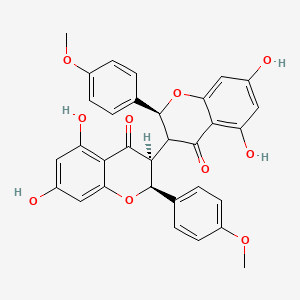

Scutebarbatine B

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cancer Treatment

Scutebarbatine B, a diterpenoid from Scutellaria barbata, has been found to induce tumor-selective cytotoxicity . It works by taking the brakes off apoptosis, specifically in cancer cells . The major class of proteins down-regulated are pro-survival proteins, the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins . This suggests that Scutebarbatine B could be a promising compound for cancer treatment.

Inflammation Treatment

Diterpenoids, including Scutebarbatine B, are considered the major bioactive components in Scutellaria barbata to treat inflammation . This suggests that Scutebarbatine B could have potential applications in the treatment of inflammatory diseases.

Immunomodulatory Effects

Scutellaria barbata, which includes flavonoids and scutebarbatines, has been found to have immunomodulatory effects . This suggests that Scutebarbatine B could potentially be used to modulate immune responses against diseases such as cancer .

Bioactive Compound Discovery

Scutebarbatine B can be identified using a stepwise diagnostic product ions (DPIs) filtering strategy . This strategy simplifies the workload in data post-processing and effectively acquires low abundance compounds . This suggests that Scutebarbatine B could be used as a reference compound in the discovery of new bioactive compounds.

Traditional Chinese Medicine (TCM)

Scutellaria barbata, including Scutebarbatine B, has been documented in the Chinese Pharmacopoeia and has been popularly used for heat clearing, detoxifying, diuresis promoting, cancer treatment, and inflammation elimination . This suggests that Scutebarbatine B could have potential applications in TCM.

Pharmacokinetics and Bioanalysis

The stepwise DPIs filtering method developed for the identification of Scutebarbatine B could be employed as an efficient, reliable, and valuable strategy to screen and identify the diterpenoid profile in Scutellaria barbata . This suggests that Scutebarbatine B could be used in the field of pharmacokinetics and bioanalysis of novel drugs.

Mecanismo De Acción

- While the exact molecular targets of SB are not fully elucidated, it has demonstrated significant cytotoxic activity against human cancer cell lines, including HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells .

- One proposed mechanism involves the inhibition of platelet-derived growth factor β (PDGF-β) production, which plays a role in fibrogenesis and activation of hepatic stellate cells (HSCs) .

- Additionally, SB may modulate oxidative stress, inflammation, and apoptosis pathways .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Its protective effects against toxicants and disease models underscore its significance in traditional Chinese medicine . 🌿🔬

!Scutellaria baicalensis

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propiedades

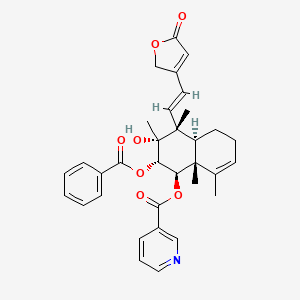

IUPAC Name |

[(1R,2S,3R,4R,4aS,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35NO7/c1-21-10-8-14-25-31(2,16-15-22-18-26(35)39-20-22)33(4,38)28(41-29(36)23-11-6-5-7-12-23)27(32(21,25)3)40-30(37)24-13-9-17-34-19-24/h5-7,9-13,15-19,25,27-28,38H,8,14,20H2,1-4H3/b16-15+/t25-,27+,28+,31-,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKVSBUCFQUTSW-IWSWVWQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

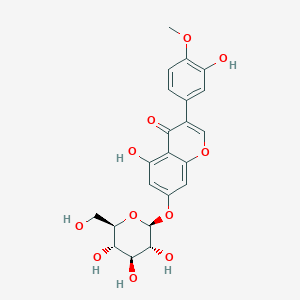

Molecular Formula |

C33H35NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scutebarbatine B | |

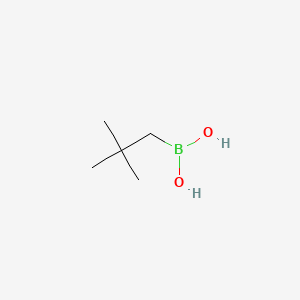

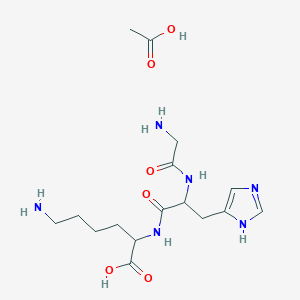

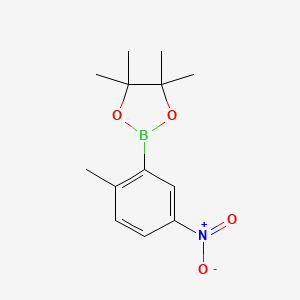

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

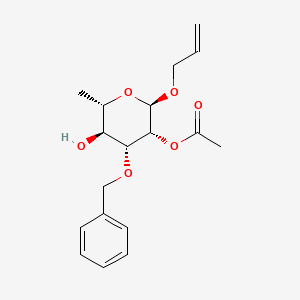

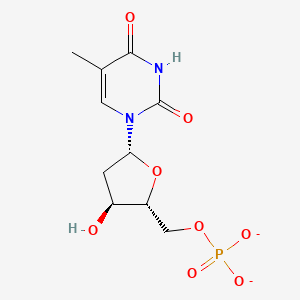

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Phenyl-[1,1':4',1''-terphenyl]-4-amine](/img/structure/B1632043.png)